Naphthalene-2-sulfonyl fluoride
Overview
Description
Naphthalene-2-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains a sulfonyl fluoride group attached to the second position of the naphthalene ring. This compound is known for its unique stability and reactivity balance, making it valuable in various scientific and industrial applications.
Mechanism of Action
Naphthalene-2-sulfonyl fluoride, also known as 2-Naphthalenesulfonyl fluoride, is a chemical compound with the empirical formula C10H7FO2S . This compound has been identified for its unique stability-reactivity balance, making it a valuable reagent in various biological and chemical applications .
Target of Action
The primary targets of this compound are proteins or nucleic acids . The compound can be used as a connector for the assembly of -SO2- linked small molecules with these targets .
Mode of Action
this compound interacts with its targets through a process known as sulfur (VI) fluoride exchange (SuFEx) . This process enables the creation of a stable covalent linkage between a protein and its interacting biomolecule . The SuFEx process converts the transient and reversible protein-biomolecule interaction into a stable binding complex .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its chemical properties, such as its molecular weight of 21022 .
Result of Action
The result of this compound’s action is the formation of a stable binding complex between a protein and its interacting biomolecule . This can facilitate the investigation of protein-biomolecule interactions and aid in the development of new therapeutics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other chemical reagents . Additionally, the compound’s stability and efficacy may be influenced by storage conditions, such as temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-2-sulfonyl fluoride can be synthesized through several methods. One common approach involves the chlorine–fluorine exchange of naphthalene-2-sulfonyl chloride in the presence of an aqueous solution of potassium fluoride (KF) or potassium bifluoride (KHF2) . Another method includes the use of phase transfer catalysts such as 18-crown-6-ether in acetonitrile to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-2-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to its electrophilic nature, it reacts with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used under mild conditions to form sulfonamide and sulfonate esters.
Oxidation and Reduction: Specific oxidizing or reducing agents are employed depending on the desired transformation.
Major Products Formed: The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
Naphthalene-2-sulfonyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Naphthalene-1-sulfonyl Fluoride: Similar in structure but with the sulfonyl fluoride group attached to the first position of the naphthalene ring.
2-Nitrobenzenesulfonyl Fluoride: Known for its bactericidal properties and used in similar applications.
(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.
Uniqueness: Naphthalene-2-sulfonyl fluoride is unique due to its specific position of the sulfonyl fluoride group, which influences its reactivity and stability. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs .
Properties
IUPAC Name |
naphthalene-2-sulfonyl fluoride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWYRYDAHZTSKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496942 | |
Record name | Naphthalene-2-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325-12-2 | |
Record name | Naphthalene-2-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 325-12-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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